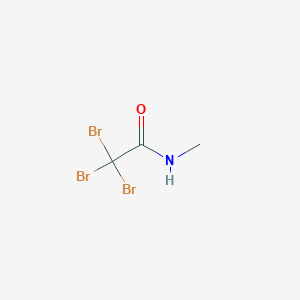

2,2,2-Tribromo-N-methylacetamide

Description

Significance of Polyhalogenated Amides in Chemical Synthesis

Polyhalogenated amides, which contain multiple halogen atoms, are of significant interest to synthetic chemists. The presence of several electron-withdrawing halogen atoms on the acetyl group, as seen in structures like 2,2,2-trichloro-N-methylacetamide, renders the carbonyl carbon highly electrophilic. nih.gov This enhanced reactivity makes them valuable precursors for a variety of chemical transformations.

These compounds can serve as building blocks for more complex molecules. For instance, the trichloromethyl group can act as a leaving group in certain reactions or be transformed into other functional groups. The high degree of halogenation also influences the conformational preferences and crystal packing of these molecules, which is a subject of ongoing research in crystal engineering. nih.govthermofisher.com Studies on related polyhalogenated N-benzylideneanilines have shown that the presence of multiple halogen atoms leads to a multitude of weak and dispersive interactions, which can result in unique material properties like elasticity. thermofisher.com

Overview of N-Alkylamides in Advanced Organic Synthesis

N-alkylamides are a fundamental and ubiquitous functional group in organic chemistry and biochemistry. nih.gov The amide bond is the key linkage in peptides and proteins, making the study of N-alkylamides essential for understanding biological systems. In the realm of synthetic chemistry, N-alkylamides are prized for their relative stability and their ability to participate in a wide array of chemical reactions.

The synthesis of N-alkylamides has been a focus of extensive research, with numerous methods developed for their preparation. These methods often involve the coupling of a carboxylic acid or its derivative with an amine. The specific properties of N-alkylamides, such as their solubility and reactivity, can be fine-tuned by varying the N-alkyl substituent.

Research Landscape for 2,2,2-Tribromo-N-methylacetamide and Analogs

Direct and extensive research specifically on 2,2,2-Tribromo-N-methylacetamide is not widely documented in publicly available literature. However, the research landscape can be effectively understood by examining its close analogs, namely the trichlorinated and trifluorinated versions, as well as N-aryl substituted tribromoacetamides.

Research on 2,2,2-trichloro-N-methylacetamide has demonstrated a synthetic route involving the photo-on-demand trichloroacetylation of methylamine (B109427) with tetrachloroethylene (B127269). nih.gov This method highlights a modern approach to synthesizing such polyhalogenated amides.

Studies on N-aryl-2,2,2-tribromoacetamides , such as 2,2,2-Tribromo-N-(4-methylphenyl)acetamide and 2,2,2-Tribromo-N-(3-methylphenyl)acetamide, have provided detailed insights into their solid-state structures through X-ray crystallography. nih.govnih.gov These studies reveal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of these compounds. nih.govnih.gov

The properties of the non-halogenated parent compound, N-methylacetamide , are well-characterized, providing a baseline for understanding the effects of tribromination. nih.govwikipedia.org Similarly, data on the mono-halogenated analog, 2-Chloro-N-methylacetamide , offers a stepping stone in understanding the progressive impact of halogenation. nih.gov

Given the synthetic accessibility of its chloro-analog and the detailed structural studies on its N-aryl counterparts, future research on 2,2,2-Tribromo-N-methylacetamide would likely focus on its synthesis, full characterization of its physical and spectroscopic properties, and exploration of its reactivity as a potential building block in organic synthesis.

Interactive Data Tables

Table 1: Properties of N-Methylacetamide and its Halogenated Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| N-Methylacetamide | C₃H₇NO | 73.09 | 27-30.6 | 206-208 | nih.govwikipedia.org |

| 2-Chloro-N-methylacetamide | C₃H₆ClNO | 107.54 | 45-48 | Not Available | nih.gov |

| 2,2,2-Trifluoro-N-methylacetamide | C₃H₄F₃NO | 127.07 | 44-52 | Not Available | |

| 2,2,2-Trichloro-N,N-dimethylacetamide | C₄H₆Cl₃NO | 190.45 | Not Available | Not Available | nih.gov |

| 2,2,2-Tribromo-N-(4-methylphenyl)acetamide | C₉H₈Br₃NO | 385.89 | Not Available | Not Available | nih.gov |

Note: Data for 2,2,2-Tribromo-N-methylacetamide is not available in the searched literature. The table includes data for analogous compounds to provide context.

Structure

3D Structure

Properties

CAS No. |

79276-49-6 |

|---|---|

Molecular Formula |

C3H4Br3NO |

Molecular Weight |

309.78 g/mol |

IUPAC Name |

2,2,2-tribromo-N-methylacetamide |

InChI |

InChI=1S/C3H4Br3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) |

InChI Key |

FZZZXPLWKPNZLG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(Br)(Br)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,2 Tribromo N Methylacetamide and Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for probing the structural details of amide molecules. These methods provide information on the characteristic vibrational modes of the amide group and how they are affected by molecular structure and intermolecular forces.

Infrared (IR) Spectroscopic Analysis of Amide Functional Groups

IR spectroscopy is particularly sensitive to the vibrations of the amide functional group, giving rise to several characteristic absorption bands.

The IR spectrum of a secondary amide like N-methylacetamide is defined by several key absorption bands, often referred to as amide bands. nih.gov These bands arise from distinct vibrational modes of the peptide bond. nih.gov The primary bands include Amide I, Amide II, Amide III, and Amide A. nih.gov

The Amide I band, appearing in the 1600–1800 cm⁻¹ region, is primarily due to the C=O stretching vibration. nih.gov For N-methylacetamide, this band is typically observed around 1626-1646 cm⁻¹. pitt.edu The introduction of the highly electronegative tribromomethyl group in 2,2,2-Tribromo-N-methylacetamide is expected to cause a significant shift in this band. The strong inductive effect of the bromine atoms withdraws electron density from the carbonyl group, increasing its double-bond character and shifting the Amide I band to a higher frequency. davuniversity.org

The Amide II band, found between 1470–1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov In secondary amides, this band is a key indicator of structure. ias.ac.in

The Amide III band is a more complex vibration, appearing from 1250–1350 cm⁻¹, and involves C-N stretching, N-H bending, and other vibrations of the methyl groups. nih.gov

The Amide A band, located in the 3300–3500 cm⁻¹ range, is attributed to the N-H stretching vibration. nih.gov Its position is highly sensitive to hydrogen bonding. researchgate.net

Below is a data table summarizing the characteristic IR amide bands for the model compound N-methylacetamide.

| Amide Band | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amide A | N-H Stretch | 3300–3500 nih.gov |

| Amide I | C=O Stretch | 1600–1800 nih.gov |

| Amide II | N-H Bend & C-N Stretch | 1470–1570 nih.gov |

| Amide III | C-N Stretch & N-H Bend | 1250–1350 nih.gov |

Hydrogen bonding plays a crucial role in the structure of amides. In the solid state and in concentrated solutions, N-methylacetamide molecules form chains through intermolecular N-H···O=C hydrogen bonds. The strength and nature of these bonds can be observed through IR spectroscopy. davuniversity.org A key indicator is the position of the Amide A (N-H stretching) band; a shift to lower frequency (lower wavenumber) indicates stronger hydrogen bonding. davuniversity.org

For 2,2,2-Tribromo-N-methylacetamide, the presence of the bulky and electronegative CBr₃ group could influence hydrogen bonding in several ways. The electron-withdrawing nature of the CBr₃ group can increase the acidity of the N-H proton, potentially leading to stronger hydrogen bonds. Conversely, steric hindrance from the bulky tribromomethyl group might disrupt the optimal alignment for hydrogen bond formation, leading to weaker or altered interactions compared to N-methylacetamide. The structural influence of halogen atoms has been shown to increase in the order of Cl < Br < I, suggesting that bromine could have a significant impact. nih.gov

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for studying vibrations of non-polar bonds and for analyzing aqueous solutions. pitt.edu The amide bands are also active in Raman spectra, though their relative intensities can differ significantly from IR spectra. nih.gov For N-methylacetamide, the Amide I band is also a prominent feature in the Raman spectrum. pitt.edu UV resonance Raman spectroscopy has been used to selectively enhance amide vibrations, providing detailed insights into the peptide bond's electronic structure. researchgate.net

Studies on N-methylacetamide have shown that temperature variations significantly affect its solid-state vibrational spectra. exlibrisgroup.com These changes are largely attributed to alterations in the strength and geometry of intermolecular hydrogen bonds within the crystal lattice. As temperature changes, the molecular packing and the dynamics of the hydrogen-bonded chains are modified, which is reflected in the positions and widths of the amide bands in both IR and Raman spectra. exlibrisgroup.com This sensitivity allows for detailed characterization of the intermolecular forces governing the solid-state structure. For 2,2,2-Tribromo-N-methylacetamide, similar temperature-dependent studies would be crucial to understanding the interplay between the strong inductive effects of the CBr₃ group and the intermolecular hydrogen bonding network.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of molecules in solution. It provides information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

For N-methylacetamide, the ¹H NMR spectrum is relatively simple, showing signals for the N-H proton, the N-methyl protons, and the C-methyl protons. chemicalbook.com The chemical shifts of protons attached to nitrogen can vary widely (5-9 ppm) depending on the solvent and concentration due to hydrogen bonding effects. youtube.com Protons on carbons attached to the nitrogen atom are slightly deshielded and appear in the 2.2-2.9 ppm region. youtube.com

In 2,2,2-Tribromo-N-methylacetamide, the ¹H NMR spectrum would be simpler, showing only signals for the N-H and N-methyl protons. The powerful electron-withdrawing effect of the three bromine atoms on the adjacent carbonyl carbon would lead to significant deshielding. This would likely cause the N-methyl proton signal to shift further downfield compared to its position in N-methylacetamide.

The ¹³C NMR spectrum provides information on the carbon skeleton. In N-methylacetamide, distinct signals are observed for the carbonyl carbon and the two methyl carbons. For 2,2,2-Tribromo-N-methylacetamide, one would expect to see signals for the carbonyl carbon, the N-methyl carbon, and the tribromomethyl carbon. The carbonyl carbon signal would be significantly influenced by the adjacent CBr₃ group, likely shifting its resonance. The signal for the CBr₃ carbon itself would appear at a characteristic chemical shift, confirming the presence of this group.

Below is a data table comparing the known ¹H NMR chemical shifts for Acetamide (B32628) and N-methylacetamide, which serves as a basis for predicting the spectrum of its tribromo- derivative.

| Compound | Functional Group | Chemical Shift (ppm) | Solvent |

| Acetamide | -CH₃ | ~2.00 chemicalbook.com | D₂O |

| N-Methylacetamide | -C(=O)CH₃ | ~1.98 chemicalbook.com | CDCl₃ |

| -NHCH₃ | ~2.79 chemicalbook.com | CDCl₃ | |

| -NH | ~6.4 chemicalbook.com | CDCl₃ |

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of N-methylacetamide derivatives, ¹H NMR spectra offer clear insights into the arrangement of protons.

For the parent compound, N-methylacetamide, the ¹H NMR spectrum exhibits characteristic signals corresponding to the methyl protons and the amide proton. chemicalbook.comresearchgate.net The chemical shifts of these protons can be influenced by factors such as solvent and temperature. acs.org For instance, in dimethyl sulfoxide (B87167) (DMSO), the chemical shifts of NH protons in amides can be significantly affected, showing large solvent shifts compared to spectra recorded in chloroform-d (B32938) (CDCl₃). researchgate.net

The following table provides typical ¹H NMR chemical shift ranges for protons in N-methylacetamide, which serve as a baseline for interpreting the spectra of its derivatives. sigmaaldrich.comcarlroth.com

| Functional Group | Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

| N-Methyl | CH₃-N | 2.7 - 2.9 | Doublet (due to coupling with N-H) |

| Amide | N-H | 7.5 - 8.5 | Broad Singlet or Quartet (due to coupling with N-CH₃) |

| Acetyl | CH₃-C=O | 1.9 - 2.1 | Singlet |

Note: Chemical shifts are dependent on solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for characterizing the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, providing a map of the carbon skeleton.

For N-methylacetamide, the ¹³C NMR spectrum shows two distinct signals corresponding to the carbonyl carbon and the N-methyl carbon. nih.gov In the case of 2,2,2-Tribromo-N-methylacetamide, the introduction of three bromine atoms would significantly impact the chemical shifts of the adjacent carbons. The carbon of the CBr₃ group would be expected to have a chemical shift significantly different from the methyl carbon in N-methylacetamide. Similarly, the carbonyl carbon (C=O) would also experience a shift due to the strong inductive effect of the tribromomethyl group.

While specific ¹³C NMR data for 2,2,2-Tribromo-N-methylacetamide is not available in the provided search results, data for the related compound N-Methyl-2,2,2-trifluoroacetamide shows the influence of halogenation. chemicalbook.com General trends in ¹³C NMR of halogenated alkanes indicate that the carbon atom bearing the halogens is shifted to a lower field. docbrown.infodocbrown.info

The table below outlines the expected ¹³C NMR chemical shifts for 2,2,2-Tribromo-N-methylacetamide based on the analysis of related structures.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C Br₃ | 30 - 40 |

| C =O | 160 - 170 |

| N-C H₃ | 25 - 35 |

Note: These are estimated values and can vary based on experimental conditions.

Solid-State NMR for Conformational Studies

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying conformational polymorphisms, intermolecular interactions, and the local environment of atoms in a crystalline or amorphous solid. For N-methylacetamide, solid-state NMR has been used to study its structure and the effects of hydrogen bonding. acs.org The crystal structure of N-methylacetamide has been determined, revealing details about its packing and intermolecular interactions. nih.gov

While specific solid-state NMR studies on 2,2,2-Tribromo-N-methylacetamide were not found, this technique would be highly beneficial in understanding how the bulky and electron-withdrawing tribromomethyl group affects the crystal packing and conformational preferences of the molecule compared to the non-brominated parent compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org In the mass spectrum of 2,2,2-Tribromo-N-methylacetamide, the molecular ion peak (M⁺) would be expected. A key feature would be the isotopic pattern of the molecular ion, which would show characteristic peaks for a compound containing three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. chemguide.co.uk This results in a distinctive M+2, M+4, and M+6 pattern in the mass spectrum, providing a clear signature for the presence of three bromine atoms.

The fragmentation of 2,2,2-Tribromo-N-methylacetamide under electron ionization would likely involve cleavage of the C-C and C-N bonds. miamioh.eduyoutube.com Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement, though the latter is not possible for this specific molecule. libretexts.org

Expected Fragmentation Pattern for 2,2,2-Tribromo-N-methylacetamide:

| Fragment Ion | m/z (mass-to-charge ratio) | Comments |

| [CBr₃]⁺ | 247, 249, 251, 253 | Tribromomethyl cation, showing characteristic isotopic pattern for three bromine atoms. |

| [CH₃NHCO]⁺ | 58 | Resulting from cleavage of the C-C bond. |

| [C₂H₃BrNO]⁺ (M-Br-Br) | Varies with isotopes | Loss of two bromine atoms from the molecular ion. |

| [CH₃NH]⁺ | 30 | Methylamino fragment. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. For 2,2,2-Tribromo-N-methylacetamide (C₃H₄Br₃NO), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

Experimental values obtained from elemental analysis of a synthesized sample of 2,2,2-Tribromo-N-methylacetamide would be compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's purity and elemental composition.

Theoretical Elemental Composition of 2,2,2-Tribromo-N-methylacetamide (C₃H₄Br₃NO):

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon (C) | 12.01 | 3 | 36.03 | 11.23% |

| Hydrogen (H) | 1.01 | 4 | 4.04 | 1.26% |

| Bromine (Br) | 79.90 | 3 | 239.70 | 74.72% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.37% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 4.99% |

| Total | 320.78 | 100.00% |

Crystallographic Investigations and Supramolecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) Studies

SCXRD is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.

Determination of Crystal Systems and Space Groups for Tribromoacetamides

Studies on a series of N-aryl-2,2,2-tribromoacetamides have revealed that the crystal system is sensitive to the nature and position of the substituent on the aryl ring. For instance, chloro-substituted N-aryl-2,2,2-tribromoacetamides tend to crystallize in the orthorhombic crystal system, while their methyl-substituted counterparts predominantly adopt a monoclinic system nih.gov. However, this trend is not strictly observed for other substitutions, such as with fluorine nih.gov.

For example, 2,2,2-tribromo-N-(3-chlorophenyl)acetamide crystallizes in the orthorhombic space group Pca2₁ nih.gov. In contrast, 2,2,2-tribromo-N-(2-methylphenyl)acetamide adopts the monoclinic space group P2₁/c nih.gov. The parent compound, 2,2,2-tribromo-N-phenylacetamide, has also been reported to crystallize in the orthorhombic system with the space group Pca2₁ iucr.org. The specific crystal system and space group for 2,2,2-tribromo-N-methylacetamide would require a dedicated SCXRD study, but the data from its analogs suggest that monoclinic or orthorhombic systems are the most probable.

Analysis of Unit Cell Parameters and Molecular Conformation

The unit cell parameters define the dimensions of the repeating unit in the crystal lattice. These parameters, along with the number of molecules per unit cell (Z), are determined with high precision from SCXRD data. For 2,2,2-tribromo-N-(2-methylphenyl)acetamide, the monoclinic unit cell has the dimensions a = 9.949 Å, b = 21.429 Å, c = 11.653 Å, and β = 107.69°, with Z = 8 nih.gov. In the case of the orthorhombic 2,2,2-tribromo-N-phenylacetamide, the unit cell parameters are a = 10.1863 Å, b = 9.1483 Å, and c = 11.8856 Å, with Z = 4 iucr.org.

The molecular conformation within the crystal is also elucidated by SCXRD. A key conformational feature in these amides is the relative orientation of the N-H and C=O bonds.

Elucidation of Intermolecular and Intramolecular Interactions

The stability of the crystal lattice is governed by a network of non-covalent interactions. In tribromoacetamides, hydrogen bonding plays a primary role in directing the molecular packing.

Hydrogen Bonding Networks: N–H···Br, N–H···O, N–H···Cl, C–H···π Interactions

The most prominent intermolecular interaction observed in the crystal structures of tribromoacetamides is the N–H···O hydrogen bond. This interaction typically links molecules into chains or other supramolecular motifs. For instance, in the crystal of 2,2,2-tribromo-N-phenylacetamide, molecules are packed into column-like chains along the b-axis through N–H···O hydrogen bonds iucr.org. Similarly, in 2,2,2-tribromo-N-(2-methylphenyl)acetamide, intermolecular N–H···O hydrogen bonds are responsible for the formation of columnar chains nih.gov.

Supramolecular Packing Motifs and Crystal Lattice Stabilization

The interplay of the various intermolecular interactions leads to the formation of distinct supramolecular packing motifs, which in turn stabilize the crystal lattice. A common motif in this class of compounds is the formation of one-dimensional chains through N–H···O hydrogen bonds nih.govnih.goviucr.org. In 2,2,2-tribromo-N-(3-methylphenyl)acetamide, these intermolecular N–H···O hydrogen bonds lead to the formation of helical supramolecular chains nih.gov.

In more complex scenarios, these primary chains can be further interlinked by other weak interactions to form two- or three-dimensional networks. For instance, in some fluorinated N-aryl-2,2,2-tribromoacetamides, Br···Br and Br···F interactions link molecular chains into ribbons, and C–Br···π and C–F···π interactions can extend this into a two-dimensional architecture nih.goviucr.org. The specific packing motif adopted by 2,2,2-tribromo-N-methylacetamide would depend on the steric and electronic effects of the N-methyl group and how it influences the formation of these hydrogen bonding networks.

Role of Hydrogen Bonding in Solid-State Assembly

The solid-state assembly and crystal packing of acetamide (B32628) derivatives are significantly governed by a network of intermolecular forces, with hydrogen bonding playing a pivotal role. In simple models like N-methylacetamide (NMA), the molecules typically form a hydrogen bond network primarily consisting of linear chains. nih.gov These chains are stabilized by conventional N–H⋯O=C hydrogen bonds, a common motif in peptide and protein structures. researchgate.netresearchgate.net DFT calculations on NMA have been used to evaluate the influence of these hydrogen bonds on NMR parameters, confirming the importance of both N–H⋯O=C and C–H⋯O=C interactions in its crystalline forms. researchgate.net

In more complex structures, such as halogenated acetamides, the nature and pattern of hydrogen bonding become more intricate. For instance, in the crystal structure of 2,2,2-tribromo-N-(2-methylphenyl)acetamide, the asymmetric unit contains two independent molecules, both featuring intramolecular N—H⋯Br hydrogen bonds. nih.govresearchgate.net The crystal packing is further directed by intermolecular N—H⋯O hydrogen bonds, which assemble the molecules into columnar chains. nih.govresearchgate.net Similarly, the structure of 2,2,2-tribromo-N-(3-methylphenyl)acetamide exhibits both intramolecular N—H⋯Br and intermolecular N—H⋯O hydrogen bonds, with the latter leading to the formation of helical supramolecular chains. nih.govdoaj.org

The supramolecular architecture can be extended from one-dimensional chains to more complex two-dimensional arrangements through a combination of different interactions. In the crystal structure of 2,2,2-tribromo-N-(2-fluoro-5-nitrophenyl)acetamide, chains formed by N—H⋯O and C—H⋯O hydrogen bonds are interlinked into ribbons through Br⋯Br and Br⋯F interactions. nih.goviucr.org This demonstrates that while classical hydrogen bonds define the primary structural motifs, other weaker interactions are crucial in organizing these motifs into higher-order architectures. The interplay of these various bonds dictates the final solid-state assembly.

Table 1: Hydrogen Bonding and Other Intermolecular Interactions in Tribromoacetamide Derivatives

| Compound | Interaction Type | Supramolecular Motif |

|---|---|---|

| 2,2,2-tribromo-N-(2-methylphenyl)acetamide | Intramolecular N—H⋯Br; Intermolecular N—H⋯O | Columnar chains nih.govresearchgate.net |

| 2,2,2-tribromo-N-(3-methylphenyl)acetamide | Intramolecular N—H⋯Br; Intermolecular N—H⋯O | Helical chains nih.govdoaj.org |

| 2,2,2-tribromo-N-(2-fluoro-5-nitrophenyl)acetamide | N—H⋯O, C—H⋯O, Br⋯Br, Br⋯F | 2D Ribbons nih.goviucr.org |

| 2,2,2-tribromo-N-(2-chloro-5-nitrophenyl)acetamide | C—Br⋯π, Br⋯Br | 1D Ladder-type architecture nih.goviucr.org |

| 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide | N—H⋯O, C—H⋯O, C—Cl⋯π, C—I⋯π | Twofold interwoven sheets nih.gov |

Influence of Substituents on Crystal Structures of Halogenated N-Arylacetamides

The introduction of substituents, particularly halogens, onto the aryl ring of N-arylacetamides profoundly influences their molecular conformation and supramolecular assembly. nih.gov The nature and position of the substituent can alter the dominant intermolecular interactions, leading to vastly different crystal packing arrangements. nih.goviucr.org

A comparative analysis of N-aryl-2,2,2-tribromoacetamides reveals that while many derivatives feature strong N—H⋯O hydrogen bonds that form one-dimensional C(4) chains, the presence of certain substituents can disrupt this common motif. nih.goviucr.org For example, in the structures of 2,2,2-tribromo-N-(2-chloro-5-nitrophenyl)acetamide and its fluoro- and bromo- analogs, the molecular packing is controlled primarily by interactions involving the halogen atoms, rather than the typical amide N—H⋯O hydrogen bonds. nih.goviucr.org In the 2-chloro-5-nitro derivative, C—Br⋯π interactions connect molecules into dimers, which are then linked by Br⋯Br contacts to form a ladder-type architecture. nih.goviucr.org

The type of halogen substituent affects not only the intermolecular interactions but also the molecular geometry. A comparison of dihedral angles between the benzene ring and the amide segment in various N-(aryl)-2,2,2-tribromoacetamides shows a clear trend: the angle is smaller in fluoro-substituted compounds than in chloro-substituted ones, which in turn have smaller angles than methyl-substituted derivatives. iucr.org The order of influence on the dihedral angle is F < Cl(~H) < CH3. iucr.org This structural modulation, driven by the electronic and steric properties of the substituent, directly impacts the crystal lattice. In some cases, the influence is dramatic; for instance, the 2-chloro derivative of N-aryl-2,2,2-tribromoacetamide exhibits a zero-dimensional supramolecular architecture because it lacks any conventional intermolecular interactions. nih.goviucr.org The structural influence of halogen atoms often increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which enhances the potential for halogen bonding. nih.gov

Table 2: Effect of Aryl Substituents on Supramolecular Architecture of N-Aryl-2,2,2-tribromoacetamides

| Substituent on Aryl Ring | Dominant Intermolecular Interactions | Resulting Supramolecular Architecture |

|---|---|---|

| Unsubstituted (phenyl) | N—H⋯O | 1D Chains iucr.org |

| 2-chloro | None (conventional) | 0D iucr.org |

| 2-fluoro-5-nitro | N—H⋯O, C—H⋯O, Br⋯Br, Br⋯F | 2D iucr.org |

| 2-chloro-5-nitro | C—Br⋯π, Br⋯Br | 1D iucr.org |

| 2-bromo-5-nitro | C—H⋯F, Br⋯Br, C—Br⋯O | 2D iucr.org |

Application of Crystallographic Data in Rational Design of Chemical Analogs

Crystallographic data provides the precise three-dimensional coordinates of atoms in a crystal, offering unparalleled insight into molecular conformation and intermolecular interactions. This detailed structural information is fundamental to the rational design of chemical analogs with tailored properties. By understanding the specific hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize a crystal lattice, chemists can predict and control the solid-state structures of newly designed molecules. mdpi.com

A powerful application of this principle is demonstrated in drug discovery. For example, a crystallographic overlap study was instrumental in the design of a novel series of potent N-substituted-acetamide derivatives as P2Y14 receptor antagonists. nih.gov By analyzing the crystal structures and docking poses of known antagonists, researchers could identify key structural features and interactions necessary for biological activity. This knowledge allowed for the rational design of new compounds through molecular hybridization, leading to the synthesis of an antagonist with an IC50 value of 0.6 nM and favorable pharmacokinetic profiles. nih.gov

The design process relies on the foundational knowledge of supramolecular synthons—reliable and predictable patterns of intermolecular interactions. The crystallographic investigations of halogenated N-arylacetamides provide a clear library of such synthons. For instance, the recurring observation of N—H⋯O hydrogen-bonded chains or specific halogen bond motifs (e.g., Br⋯Br, Br⋯O) in these structures allows chemists to incorporate specific functional groups into new molecules to favor the formation of a desired crystal packing or to mimic the binding interactions of a biological target. nih.goviucr.org Therefore, detailed crystallographic analysis is not merely descriptive but serves as a predictive tool for the engineering of new materials and therapeutic agents.

In-depth Analysis of 2,2,2-Tribromo-N-methylacetamide Reactivity Profiles and Mechanisms Is Limited by Available Research

The provided outline requests an in-depth exploration of nucleophilic substitution, reductive transformations, and oxidative reactions. However, without specific research data for 2,2,2-Tribromo-N-methylacetamide, any detailed discussion would be speculative and based on the reactivity of analogous compounds, such as other haloacetamides or N-aryl-tribromoacetamides. This would not strictly adhere to the instruction of focusing solely on the specified compound.

For instance, studies on related compounds like 2,2,2-tribromo-N-(aryl)acetamides have been located, but these primarily focus on their synthesis and crystal structure rather than their subsequent chemical reactions. nih.goviucr.orgnih.gov Similarly, general mechanisms for the reactions of amines, thiols, and the hydrolysis of amides are well-established, but their specific application and outcomes with 2,2,2-Tribromo-N-methylacetamide have not been detailed in the available literature.

Therefore, constructing an article that is both "thorough, informative, and scientifically accurate" and strictly focused on 2,2,2-Tribromo-N-methylacetamide, complete with data tables and detailed research findings as requested, is not feasible at this time due to the absence of primary research on its reactivity. To provide such an article would require fabricating data and experimental details, which falls outside the scope of scientifically accurate reporting.

Further experimental investigation into the reactivity of 2,2,2-Tribromo-N-methylacetamide is necessary to populate the detailed sections and subsections outlined in the request.

Reactivity Profiles and Reaction Mechanisms of 2,2,2 Tribromo N Methylacetamide

Elimination Reactions

Elimination reactions are a fundamental class of reactions in organic chemistry where a pair of atoms or groups are removed from a molecule, typically resulting in the formation of a double bond. rsc.org These reactions can proceed through various mechanisms, such as E1 or E2, depending on the substrate, base, and reaction conditions. nih.govnih.gov

A significant reaction pathway for 2,2,2-Tribromo-N-methylacetamide is a haloform-type elimination. The classical haloform reaction involves the exhaustive halogenation of a methyl ketone in the presence of a base, followed by the cleavage of the resulting trihalomethyl ketone. nih.govmasterorganicchemistry.com The trihalomethyl anion (CX₃⁻) is a good leaving group due to the stabilizing inductive effect of the halogens. nih.govmasterorganicchemistry.com

In the case of N-substituted trihaloacetamides, a similar elimination occurs. For the closely related compound, N-substituted 2,2,2-trichloroacetamide (B3429180) (NTCA), treatment with a base induces the elimination of chloroform (B151607) (CHCl₃) to generate a highly reactive isocyanate intermediate. acs.org This isocyanate can then be trapped by nucleophiles such as amines or alcohols to form ureas or carbamates, respectively. acs.org

Analogously, 2,2,2-Tribromo-N-methylacetamide is expected to undergo elimination in the presence of a base to yield methyl isocyanate and bromoform (B151600) (CHBr₃). The mechanism involves the deprotonation of the amide nitrogen, followed by the expulsion of the tribromomethyl anion (:CBr₃⁻), which is an excellent leaving group. The resulting methyl isocyanate is a valuable synthetic intermediate.

Table 1: Haloform Elimination of Trihaloacetamides

| Starting Material | Base | Intermediate | Products | Ref. |

|---|---|---|---|---|

| 2,2,2-Trichloro-N-alkylacetamide | Base (e.g., Et₃N) | Alkyl Isocyanate | N,N'-disubstituted Urea (with amine), Carbamate (with alcohol), Chloroform | acs.org |

Cycloaddition Reactions and Heterocycle Formation

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Hetero-Diels-Alder (HDA) reactions, a subclass of these transformations, involve a diene and a heterodienophile and are instrumental in synthesizing six-membered heterocycles. nih.govrsc.org

While specific examples of 2,2,2-tribromo-N-methylacetamide reacting directly with α-halo-N-alkylhydroxamic acids in HDA reactions are not prominent in the literature, the reactivity of analogous compounds provides insight. For instance, N-(2,2,2-trichloroethylidene)carboxamides, which can be generated from trichloroacetamide (B1219227) precursors, act as potent electrophiles and dienophiles in HDA reactions. mdpi.com These reactions often proceed via a stepwise, zwitterionic mechanism rather than a concerted pathway, influenced by the polar nature of the reactants. mdpi.com Given the similar electronic properties, the tribromo-analog is expected to exhibit comparable or even enhanced reactivity as a dienophile in [4+2] cycloadditions for synthesizing nitrogen-containing heterocycles.

2,2,2-Tribromo-N-methylacetamide can serve as a precursor to reactive intermediates that participate in cycloadditions. Upon activation, for example with a Lewis acid, it can generate an N-acyliminium ion. These N-acyliminium ions are synthetically equivalent to azaallyl cations and are highly electrophilic. nih.govnih.gov These intermediates are key for forming six-membered heterocycles through aza-[4+2] cycloaddition reactions (a form of HDA) with dienes. qub.ac.uk This catalytic approach allows for the synthesis of diverse, fused aza-cyclic ring systems under relatively mild conditions. qub.ac.uk While azaoxyallyl cations are more commonly generated from α-halohydroxamates for use in [4+3] cycloadditions to form seven-membered rings, the N-acyliminium ions derived from trihaloacetamides provide a reliable route to six-membered structures. qub.ac.ukresearchgate.net

Amidoalkylation Reactions and Their Synthetic Utility

Amidoalkylation is a crucial carbon-carbon bond-forming reaction that introduces an acylaminoalkyl group into a molecule. The key reactive species in these transformations are N-acylimines or, more commonly, their protonated or Lewis acid-activated form, N-acyliminium cations. nih.gov As established, 2,2,2-tribromo-N-methylacetamide is a potential precursor for N-acyliminium ions. The generation of this highly reactive cation in the presence of a suitable nucleophile (e.g., silyl (B83357) enol ethers, indoles, or other electron-rich aromatic systems) facilitates the amidoalkylation reaction, leading to the formation of N-protected β-amino ketones or other valuable structures. nih.gov The utility of this method lies in its ability to construct complex molecules containing a nitrogen atom alpha to a newly formed stereocenter.

Comparative Reactivity Across Trihaloacetamide Series (Tribromo, Trichloro, Trifluoro)

The reactivity of N-methyl-trihaloacetamides is heavily influenced by the nature of the halogen atoms (F, Cl, Br). The differences are primarily rooted in two factors: the electron-withdrawing ability of the trihalomethyl group and its capacity to function as a leaving group.

Leaving Group Ability : The stability of the trihalomethyl anion (CX₃⁻) is critical in elimination reactions. The order of leaving group ability is generally CBr₃⁻ > CCl₃⁻ >> CF₃⁻ . The tribromomethyl and trichloromethyl anions are stabilized by the polarizability of the larger halogen atoms and can be readily eliminated. In contrast, the trifluoromethyl anion is highly unstable and a very poor leaving group, making haloform-type elimination from trifluoroacetamides unfavorable.

Electrophilicity : The strong inductive effect of the halogens enhances the electrophilicity of the carbonyl carbon. This effect is most pronounced with fluorine, following the order CF₃ > CCl₃ > CBr₃ . This means that N-methyl-trifluoroacetamide has the most electrophilic carbonyl, making it more susceptible to direct nucleophilic attack if elimination is suppressed. In the context of cycloadditions involving N-acyliminium ion intermediates, trifluoromethyl substitution can lower the LUMO (Lowest Unoccupied Molecular Orbital) of the iminium ion, making it a more reactive dienophile in cycloaddition reactions compared to its chloro- or bromo-substituted counterparts. nih.gov

This interplay results in different preferred reaction pathways. The tribromo- and trichloro- derivatives are excellent substrates for elimination reactions to form isocyanates. acs.org The trifluoro- derivative, while being a poor substrate for elimination, shows enhanced reactivity in reactions where the trihaloacetyl group remains intact, or in cycloadditions where the corresponding iminium ion's reactivity is enhanced by the electron-withdrawing trifluoromethyl group. nih.gov

Table 2: Comparative Reactivity of N-Methyl Trihaloacetamides

| Compound | Primary Reaction Pathway | Leaving Group Ability of CX₃⁻ | Electrophilicity of C=O | Ref. |

|---|---|---|---|---|

| 2,2,2-Tribromo -N-methylacetamide | Elimination to Isocyanate | Excellent | High | Inferred |

| 2,2,2-Trichloro -N-methylacetamide | Elimination to Isocyanate | Good | Very High | acs.org |

Synthetic Applications and Derivatization Strategies

2,2,2-Tribromo-N-methylacetamide as a Versatile Synthetic Intermediate

2,2,2-Tribromo-N-methylacetamide serves as a versatile intermediate in organic synthesis, primarily functioning as a building block for constructing more complex molecules evitachem.com. The synthetic utility of this compound is rooted in the chemical reactivity of the tribromomethyl group. The carbon atom bonded to three bromine atoms is highly electrophilic, making it susceptible to nucleophilic attack evitachem.com. This reactivity allows for a variety of chemical transformations where one or more bromide ions can be displaced, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This inherent reactivity positions 2,2,2-tribromo-N-methylacetamide as a valuable precursor in multistep synthetic pathways.

Building Block for Complex Organic Molecules

The structure of 2,2,2-Tribromo-N-methylacetamide allows it to be used as a foundational component in the synthesis of more elaborate organic structures, particularly substituted amides and secondary amines.

The tribromoacetyl moiety is a key functional group that can be incorporated into various molecular frameworks to create a range of N-substituted amide derivatives. While 2,2,2-Tribromo-N-methylacetamide itself can be modified, a common synthetic strategy involves the reaction of tribromoacetic acid or its derivatives with a primary amine nih.govresearchgate.netresearchgate.net. This approach has been successfully employed to synthesize a series of N-aryl tribromoacetamides. These syntheses demonstrate the utility of the tribromoacetyl group in forming stable amide linkages, which can feature complex substituents on the nitrogen atom. The crystal structures of several of these derivatives have been studied to understand the influence of different substituents on their solid-state conformation and intermolecular interactions nih.govresearchgate.netnih.govdoaj.org.

| Compound Name | Starting Amine | Reference |

|---|---|---|

| 2,2,2-Tribromo-N-phenylacetamide | Aniline (B41778) | researchgate.net |

| 2,2,2-Tribromo-N-(2-methylphenyl)acetamide | o-Toluidine | nih.govresearchgate.net |

| 2,2,2-Tribromo-N-(3-methylphenyl)acetamide | m-Toluidine (B57737) | nih.govdoaj.org |

| 2,2,2-Tribromo-N-(2-chlorophenyl)acetamide | 2-Chloroaniline | nih.gov |

2,2,2-Tribromo-N-methylacetamide can theoretically serve as a precursor for the synthesis of N-methyl secondary amines through reduction reactions. Amides can be reduced to amines using powerful reducing agents, such as lithium aluminum hydride. In this process, the carbonyl group (C=O) of the amide is typically reduced to a methylene group (CH2). Applying this to 2,2,2-Tribromo-N-methylacetamide, the amide linkage would be reduced, yielding a substituted N-methylethylamine derivative. The tribromomethyl group would also likely be affected by the strong reducing conditions, potentially leading to its reduction as well. This synthetic route provides a potential pathway from the stable amide precursor to a more flexible secondary amine structure.

Utilization in Heterocyclic Synthesis

Heterocyclic compounds are of significant interest in medicinal and materials chemistry, and the development of novel synthetic routes is an active area of research clockss.orgnih.govrsc.orgmdpi.com. The unique reactivity of 2,2,2-tribromo-N-methylacetamide suggests its potential as a starting material for constructing these ring systems.

The electrophilic nature of the carbon atom in the tribromomethyl group makes 2,2,2-tribromo-N-methylacetamide and its derivatives potential candidates for intramolecular cyclization reactions to form heterocycles evitachem.com. For such a reaction to occur, a nucleophile must be suitably positioned elsewhere in the molecule to attack the electrophilic carbon. For instance, a derivative of tribromoacetamide containing a hydroxyl or amino group on the N-substituent could undergo an intramolecular nucleophilic substitution. This cyclization would displace a bromide ion and result in the formation of a nitrogen- and/or oxygen-containing heterocyclic ring, such as a substituted morpholinone or piperazinone. While specific examples utilizing 2,2,2-tribromo-N-methylacetamide are not extensively documented, the principle is well-established in the synthesis of heterocycles nih.govrsc.org.

Derivatization for Functional Material Design

The unique molecular structure of 2,2,2-tribromo-N-methylacetamide and its derivatives makes them interesting candidates for the design of new functional materials evitachem.com. The combination of the bulky, electron-withdrawing tribromomethyl group and the hydrogen-bonding-capable amide linkage allows for the formation of ordered supramolecular assemblies.

Research on the crystal structures of related N-aryl tribromoacetamides has revealed detailed insights into their non-covalent interactions nih.govresearchgate.netnih.gov. These studies show the presence of both intramolecular and intermolecular hydrogen bonds. The amide proton (N-H) often participates in bifurcated hydrogen bonding, forming a weak intramolecular bond with one of the bromine atoms (N-H···Br) and a stronger intermolecular bond with the carbonyl oxygen of an adjacent molecule (N-H···O) nih.govresearchgate.netresearchgate.net. This intermolecular hydrogen bonding leads to the self-assembly of molecules into well-defined chains or other supramolecular architectures in the solid state nih.govnih.govdoaj.org. The ability to control these interactions through chemical modification of the N-substituent is a key strategy in crystal engineering and the design of materials with specific electronic or optical properties.

| Interaction Type | Description | Observed In |

|---|---|---|

| Intramolecular H-Bond | The amide proton (N-H) interacts with a bromine atom on the same molecule (N-H···Br). | 2,2,2-Tribromo-N-(aryl)acetamides nih.govresearchgate.netnih.gov |

| Intermolecular H-Bond | The amide proton (N-H) interacts with the carbonyl oxygen (C=O) of a neighboring molecule (N-H···O). | 2,2,2-Tribromo-N-(aryl)acetamides nih.govresearchgate.netresearchgate.netnih.gov |

| Supramolecular Structure | Intermolecular hydrogen bonding leads to the formation of helical or columnar chains of molecules. | 2,2,2-Tribromo-N-(3-methylphenyl)acetamide nih.govdoaj.org |

Coordination Chemistry Applications of Amide Ligands

Amides are versatile ligands in coordination chemistry, capable of binding to metal ions through either the oxygen or nitrogen atom. The parent compound, N-methylacetamide, has been the subject of detailed crystallographic investigations to understand its role in the coordination chemistry of alkali and alkaline earth metals royalsocietypublishing.org. These studies provide a foundational model for predicting the behavior of its derivatives, such as 2,2,2-Tribromo-N-methylacetamide.

In known complexes, N-methylacetamide typically binds to metal ions through the carbonyl oxygen atom. This interaction induces significant and predictable changes in the amide's bond structure. Upon coordination, the carbonyl (C=O) bond distance increases, while the central carbon-nitrogen (C-N) bond distance proportionately decreases royalsocietypublishing.org. This suggests an increase in the double-bond character of the C-N bond, leading to a more planar amide molecule within the complex royalsocietypublishing.org.

For 2,2,2-Tribromo-N-methylacetamide, the fundamental N-methylamide coordinating group remains. However, the presence of the highly electronegative tribromomethyl (CBr₃) group would substantially alter its electronic properties as a ligand. The CBr₃ group acts as a strong electron-withdrawing group, pulling electron density away from the acetyl backbone. This inductive effect reduces the electron density on the carbonyl oxygen, diminishing its Lewis basicity chemistrysteps.commasterorganicchemistry.com. Consequently, 2,2,2-Tribromo-N-methylacetamide is expected to be a weaker ligand than N-methylacetamide, forming less stable complexes with metal ions. The strength of the metal-oxygen bond would likely be attenuated compared to complexes with simpler alkyl-substituted amides.

Table 2: Comparison of Bond Lengths (Å) in Free vs. Coordinated N-methylacetamide

| Bond | Free N-methylacetamide | Coordinated N-methylacetamide (Typical) | Change upon Coordination |

|---|---|---|---|

| C=O | ~1.24 Å | Increases | Lengthens |

| C-N | ~1.33 Å | Decreases | Shortens (more double bond character) |

Data derived from principles outlined in crystallographic studies of N-methylacetamide complexes royalsocietypublishing.org.

This table illustrates the electronic redistribution within the amide group upon metal coordination at the oxygen atom. While no specific complexes of 2,2,2-Tribromo-N-methylacetamide are documented, this framework allows for the prediction that it would act as a monodentate O-donor ligand, albeit one with significantly reduced donor capacity due to the electronic influence of the tribromomethyl substituent.

Future Research Directions and Advanced Methodological Applications

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For 2,2,2-Tribromo-N-methylacetamide, future research will likely focus on moving beyond traditional synthetic methods, which may rely on harsh reagents and generate significant waste.

Key research objectives in this area include:

Alternative Solvents: Investigating the use of greener, recoverable solvents to replace conventional ones like N,N-dimethylformamide (DMF). The successful use of N-octyl pyrrolidone (NOP) in solid-phase peptide synthesis sets a precedent for exploring such alternatives. rsc.org

Energy-Efficient Synthesis: Developing synthetic protocols that operate at lower temperatures and pressures. Photo-on-demand synthesis, as demonstrated for N-substituted trichloroacetamides using tetrachloroethylene (B127269) (TCE) and a low-pressure mercury lamp, offers a potential pathway for energy-efficient, in-situ generation of reactive intermediates. nih.govacs.org

Catalytic Systems: Designing and implementing novel catalytic systems to improve reaction efficiency and reduce the stoichiometric use of reagents. This includes exploring biocatalysis and earth-abundant metal catalysts.

Process Optimization: Implementing process analytical technology (PAT) to optimize reaction conditions in real-time, thereby minimizing waste and maximizing yield. Reducing the process mass intensity (PMI) is a key metric for achieving greener synthesis. rsc.org

| Synthetic Approach | Traditional Method | Proposed Sustainable Alternative | Key Benefits |

| Solvent | N,N-dimethylformamide (DMF), Chlorinated hydrocarbons | N-octyl pyrrolidone (NOP), Dimethyl carbonate (DMC) | Reduced toxicity, biodegradability, potential for recovery and reuse. rsc.org |

| Reagents | Stoichiometric use of aggressive brominating agents | Catalytic bromination, In-situ generation of reagents | Higher atom economy, reduced hazardous waste. |

| Energy Input | High-temperature reflux | Photochemical synthesis, Microwave-assisted synthesis | Lower energy consumption, faster reaction times. nih.govacs.org |

| Waste Profile | High Process Mass Intensity (PMI) | Lower PMI through solvent recovery and catalytic processes | Reduced environmental impact, lower disposal costs. rsc.org |

In-depth Mechanistic Studies of Complex Reactions

A fundamental understanding of the reaction mechanisms involving 2,2,2-Tribromo-N-methylacetamide is crucial for controlling reaction outcomes and designing new transformations. While the synthesis of related compounds like 2,2,2-Tribromo-N-(m-tolyl)acetamide has been reported, detailed mechanistic investigations are often lacking. nih.gov

Future research should focus on:

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, rate constants, and activation energies for key transformations.

Isotope Labeling Studies: Utilizing isotopically labeled substrates to trace the pathways of atoms and elucidate bond-forming and bond-breaking steps.

Intermediate Trapping: Designing experiments to trap and characterize transient intermediates, providing direct evidence for proposed reaction pathways. The conversion of related N-substituted trichloroacetamides to ureas and carbamates is thought to proceed through an isocyanate intermediate, a hypothesis that could be investigated for tribromo-analogs. nih.govacs.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for optimization and mechanistic understanding. Conventional analytical methods like thin-layer chromatography (TLC) and offline nuclear magnetic resonance (NMR) or mass spectrometry (MS) often involve time-consuming workups. waters.com

The application of advanced spectroscopic techniques could revolutionize the study of reactions involving 2,2,2-Tribromo-N-methylacetamide:

Ambient Ionization Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can provide structural information on starting materials, intermediates, and products in under a minute without sample preparation. waters.com This would enable rapid screening of reaction conditions and real-time progress monitoring.

In-line Near-Infrared (NIR) Spectroscopy: Fiber-optic NIR probes can be inserted directly into a reaction vessel to monitor changes in chemical composition, such as the consumption of reactants and formation of products, in real-time. researchgate.net

Hyperpolarization-Enhanced NMR: Techniques like Signal Amplification by Reversible Exchange (SABRE) can dramatically increase the sensitivity of NMR, allowing for the real-time monitoring of low-concentration species in complex reaction mixtures. nih.gov This would be invaluable for detecting fleeting intermediates and understanding detailed reaction mechanisms. nih.gov

| Technique | Principle | Application for Tribromoacetamide Systems | Advantage |

| ASAP-MS | Ambient desorption ionization for MS analysis of volatile and semi-volatile analytes. waters.com | Rapidly identify reactants, intermediates, and products directly from the reaction mixture. | Speed ( <1 min/analysis), no sample preparation required. waters.com |

| In-line NIR | Fiber-optic probes measure diffuse reflectance or transmission spectra of the reaction medium. researchgate.net | Continuously monitor reactant consumption and product formation to determine reaction endpoints. | Non-invasive, provides real-time kinetic data. researchgate.net |

| SABRE-NMR | Uses a catalyst to temporarily transfer hyperpolarization from parahydrogen to a target molecule. nih.gov | Detect and characterize low-concentration or transient intermediates in mechanistic studies. | Overcomes the inherent low sensitivity of NMR for monitoring reactions at low concentrations. nih.gov |

Multiscale Computational Modeling of Tribromoacetamide Systems

Computational chemistry offers a powerful lens to investigate chemical systems at a level of detail that is often inaccessible through experimentation alone. Multiscale modeling, which integrates different levels of theory to span various time and length scales, is particularly promising. nih.govelsevierpure.com

Future computational work on 2,2,2-Tribromo-N-methylacetamide should involve:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to accurately model the electronic structure, geometries, and reaction energies of 2,2,2-Tribromo-N-methylacetamide and its transition states. This can help elucidate reaction mechanisms and predict reactivity.

Molecular Dynamics (MD): Simulating the behavior of the molecule in different solvent environments to understand solvation effects and conformational dynamics.

Hybrid QM/MM Models: Combining the accuracy of QM for the reactive center with the efficiency of molecular mechanics (MM) for the surrounding environment to model complex reaction systems.

High-Throughput Screening: Employing computational models to screen virtual libraries of catalysts or substrates, accelerating the discovery of new reactions and optimized conditions. youtube.com

By combining these computational techniques, researchers can build predictive models that bridge the gap from molecular-level interactions to macroscopic properties, guiding experimental design and saving significant resources. nih.gov

Exploration of New Chemical Transformations and Applications

A significant area for future research is the discovery of novel chemical reactions where 2,2,2-Tribromo-N-methylacetamide can serve as a unique building block or reagent. The reactivity of the tribromomethyl group offers a rich playground for synthetic innovation.

Potential areas of exploration include:

Precursor to Novel Heterocycles: Investigating reactions that utilize the tribromomethyl group as a linchpin for constructing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Radical Reactions: Exploring the selective homolytic cleavage of the C-Br bonds to generate bromine atoms or carbon-centered radicals for use in addition and cyclization reactions.

Analogue to Trichloroacetamides: Investigating if 2,2,2-Tribromo-N-methylacetamide can function as a "blocked isocyanate," similar to its trichloro-analogs, which are used to generate ureas and carbamates. nih.govacs.org This could open up new pathways to producing valuable polymers and fine chemicals.

Design and Synthesis of Chemically Diverse Analogs for Specific Reactivity Profiles

Systematic modification of the 2,2,2-Tribromo-N-methylacetamide structure can lead to a diverse library of analogs with fine-tuned reactivity. The synthesis of related structures like 2,2,2-Tribromo-N-(4-methyl-phenyl)acetamide and its 3-methyl isomer demonstrates the feasibility of varying the N-substituent. nih.govnih.gov

Future work should focus on a more systematic approach:

Varying the N-Substituent: Synthesizing a range of N-alkyl and N-aryl analogs to probe how electronic and steric effects influence the amide's reactivity, stability, and physical properties.

Halogen Exchange: Replacing the bromine atoms with other halogens (e.g., chlorine, fluorine) to create a series of trihaloacetamides. This would allow for a systematic study of how the halogen identity impacts reaction outcomes. The synthesis of related fluoroalkyl-substituted NTCAs has been shown to accelerate certain reactions. acs.org

Structure-Activity Relationship (SAR) Studies: Correlating the structural features of the synthesized analogs with their reactivity in specific transformations. This data is invaluable for designing reagents with tailored properties for specific synthetic challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.